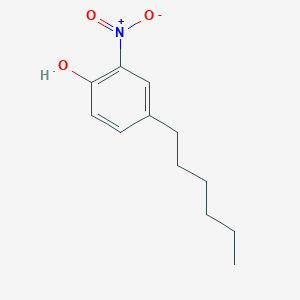

4-Hexyl-2-nitrophenol

Description

Properties

CAS No. |

62529-20-8 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

4-hexyl-2-nitrophenol |

InChI |

InChI=1S/C12H17NO3/c1-2-3-4-5-6-10-7-8-12(14)11(9-10)13(15)16/h7-9,14H,2-6H2,1H3 |

InChI Key |

JSJFVHBRFIWUDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

5-Hexyl-2-(4-nitrophenoxy)phenol (JA1)

- Structure: JA1 (C₁₈H₂₁NO₄) features a hexyl chain on a phenol ring connected via an ether linkage to a second aromatic ring bearing a nitro group .

- Comparison: Substituent Effects: The phenoxy group in JA1 introduces steric bulk and alters electron distribution compared to 4-Hexyl-2-nitrophenol, which has a simpler single-ring system. Solubility: The hexyl chain in both compounds enhances hydrophobicity, but JA1’s larger structure may reduce water solubility further. Reactivity: JA1’s ether linkage is less acidic than the hydroxyl group in this compound, which retains a reactive -OH proton.

4-Nitrophenol Sodium Salt Dihydrate

- Structure: Ionic derivative of 4-nitrophenol (NO₂C₆H₄ONa·2H₂O) with a sodium counterion and crystalline water .

- Comparison: Solubility: The sodium salt is highly water-soluble due to ionic dissociation, unlike this compound, which is hydrophobic. Melting Point: The sodium salt has a melting point >300°C, significantly higher than typical nitrophenols (~110–120°C), due to ionic lattice stability .

4-Nitroanisole (4-Nitrophenol Methyl Ether)

- Structure: Methoxy (-OCH₃) replaces the hydroxyl group in 4-nitrophenol .

- Comparison: Acidity: 4-Nitroanisole lacks an acidic proton, making it inert in acid-base reactions compared to this compound. Polarity: The methoxy group is less polar than -OH, reducing hydrogen-bonding capacity and aqueous solubility.

Physical and Chemical Properties

Q & A

Q. What analytical methods are recommended for detecting 4-Hexyl-2-nitrophenol in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are optimal for quantifying nitrophenol derivatives like this compound. These methods enable trace-level detection in water and soil, with GC-MS offering superior sensitivity for nonpolar derivatives. For validation, include spiked recovery tests and calibration against certified reference materials to ensure accuracy. Environmental sampling should account for spatiotemporal variability, as demonstrated in watershed studies of similar contaminants .

Q. How can this compound be synthesized with high purity for laboratory use?

Synthesis typically involves nitration of 2-hexylphenol under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Purification steps, such as recrystallization or column chromatography, are critical to remove byproducts like 2,4-dinitrophenol derivatives. Reaction monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) ensures intermediate purity. For nitro-group stability, avoid excessive heating and store the final product in amber vials under inert gas .

Q. What experimental designs are recommended for assessing the acute toxicity of this compound in aquatic organisms?

Follow OECD guidelines for fish or Daphnia magna assays, using standardized exposure durations (e.g., 48–96 hours). Include negative controls and dose-response curves with at least five concentration levels. Measure endpoints like LC₅₀, behavioral changes, and biomarkers (e.g., glutathione-S-transferase activity). Studies on similar nitrophenols highlight the importance of replicating environmental conditions (pH, temperature) to mimic real-world exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across different species?

Discrepancies may arise from species-specific metabolic pathways (e.g., cytochrome P450 activity) or differences in experimental setups. Conduct comparative metabolomics to identify detoxification intermediates. Use in vitro assays (e.g., hepatic microsomes) to map metabolic pathways. Statistical tools like multivariate analysis can isolate confounding variables such as lipid content or exposure duration .

Q. What computational approaches predict the environmental fate of this compound?

Quantitative structure-activity relationship (QSAR) models estimate properties like biodegradation half-life and bioaccumulation potential. Leverage databases such as REAXYS to parameterize models with data from analogous compounds (e.g., 4-nitrophenol). Molecular dynamics simulations can predict interactions with soil organic matter, which influence persistence and mobility in ecosystems .

Q. What methodological challenges arise in quantifying oxidative degradation products of this compound?

Advanced oxidation processes (AOPs) generate intermediates like hydroxylated nitroaromatics, which require tandem mass spectrometry (LC-MS/MS) for identification. Challenges include signal suppression from matrix effects in environmental samples. Use isotope-labeled internal standards to improve quantification accuracy. For pathway elucidation, combine kinetic studies with density functional theory (DFT) calculations to predict reaction mechanisms .

Methodological Notes

- Handling and Safety : Use PPE (gloves, goggles) and work in fume hoods due to nitrophenol derivatives’ irritant properties. Waste must be neutralized (e.g., alkaline hydrolysis) before disposal .

- Data Validation : Cross-reference analytical results with EPA high-throughput screening frameworks to assess endocrine-disrupting potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.